1-(2-Thienyl)ethanone (2-chlorophenyl)hydrazone
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Overview
Description
1-(2-Thienyl)ethanone (2-chlorophenyl)hydrazone is a chemical compound with the molecular formula C12H11ClN2S and a molecular weight of 250.752 . This compound is part of a collection of rare and unique chemicals often used in early discovery research . It is characterized by the presence of a thienyl group and a chlorophenyl hydrazone moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Thienyl)ethanone (2-chlorophenyl)hydrazone typically involves the reaction of 1-(2-thienyl)ethanone with 2-chlorophenylhydrazine under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-(2-Thienyl)ethanone (2-chlorophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The thienyl and chlorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Thienyl)ethanone (2-chlorophenyl)hydrazone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Thienyl)ethanone (2-chlorophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The thienyl and chlorophenyl groups play a crucial role in its biological activity by binding to target proteins and enzymes, thereby modulating their function . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Thienyl)ethanone (2-chlorophenyl)hydrazone can be compared with other similar compounds such as:
1-(2-Thienyl)ethanone hydrazone: Lacks the chlorophenyl group, which may result in different chemical and biological properties.
2-(2-Thienyl)ethanone (2-chlorophenyl)hydrazone: Similar structure but with variations in the position of the thienyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
302917-98-2 |
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Molecular Formula |
C12H11ClN2S |
Molecular Weight |
250.75 g/mol |
IUPAC Name |
2-chloro-N-[(E)-1-thiophen-2-ylethylideneamino]aniline |
InChI |
InChI=1S/C12H11ClN2S/c1-9(12-7-4-8-16-12)14-15-11-6-3-2-5-10(11)13/h2-8,15H,1H3/b14-9+ |
InChI Key |
SKYXTCHHDCQYCX-NTEUORMPSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1Cl)/C2=CC=CS2 |
Canonical SMILES |
CC(=NNC1=CC=CC=C1Cl)C2=CC=CS2 |
Origin of Product |
United States |
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